molecular formula C15H23N3O4 B2613397 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 741734-48-5

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2613397
CAS No.: 741734-48-5
M. Wt: 309.366
InChI Key: AZIOASATZMBMBG-UHFFFAOYSA-N
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Description

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro linkage: This step involves the cyclization of a suitable precursor to form the spiro ring system.

    Introduction of the morpholino group: This step involves the reaction of the intermediate with morpholine under controlled conditions to introduce the morpholino group.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives. Substitution reactions may yield a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound chemistry.

    Biology: It is used in studies of receptor-ligand interactions, particularly with delta opioid receptors.

    Medicine: It has potential therapeutic applications as a selective agonist for delta opioid receptors, which are targets for pain management and other neurological disorders.

    Industry: It is used in the development of new materials and as a stabilizer for polymers

Mechanism of Action

The mechanism of action of 8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that play a role in modulating pain and other neurological functions. The compound acts as an agonist, binding to the orthosteric site of the receptor and activating downstream signaling pathways. This activation leads to the recruitment of beta-arrestin and subsequent modulation of pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spiro linkage and the presence of the morpholino group, which contribute to its selective binding and activation of delta opioid receptors. This selectivity makes it a promising candidate for further development as a therapeutic agent .

Properties

IUPAC Name

8-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11-2-4-15(5-3-11)13(20)18(14(21)16-15)10-12(19)17-6-8-22-9-7-17/h11H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIOASATZMBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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